![molecular formula C18H20Cl2N2O3S B2712779 2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 1797318-35-4](/img/structure/B2712779.png)
2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
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Description
2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide, also known as JNJ-40411813, is a small molecule drug that has been developed for the treatment of various neurological disorders. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes.
Scientific Research Applications
Cognitive Enhancement and Receptor Antagonism
SB-399885, a compound structurally related to 2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. It has shown significant effects in reversing age-dependent deficits in water maze spatial learning and enhancing cholinergic function, which could have implications for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Photodynamic Therapy for Cancer
Research on a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups has demonstrated high singlet oxygen quantum yield, suggesting its potential use as a Type II photosensitizer in photodynamic therapy for cancer treatment. The compound's good fluorescence properties and high singlet oxygen quantum yield make it a candidate for further exploration in this therapeutic area (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Selectivity in Agriculture
Chlorsulfuron, a compound sharing the benzenesulfonamide moiety, demonstrates the biological basis for selectivity as a postemergence herbicide for small grains. This selectivity is attributed to the crop plants' ability to rapidly metabolize the herbicide to an inactive product, highlighting the role of chemical structure in agricultural applications (Sweetser, Schow, & Hutchison, 1982).
Selective Inhibition for Therapeutic Targets
Another study on piperidin-4-yl amino aryl sulfonamides, related to the compound , identified novel, potent, selective, orally bioavailable, and brain-penetrant 5-HT6 receptor antagonists. These compounds demonstrated activity in animal models of cognition and could be explored for therapeutic use in cognitive disorders (Nirogi et al., 2012).
properties
IUPAC Name |
2,5-dichloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-25-16-8-10-22(11-9-16)15-5-3-14(4-6-15)21-26(23,24)18-12-13(19)2-7-17(18)20/h2-7,12,16,21H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFMBCGOTZWVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide |
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